molecular formula C11H17NO5S B11738868 (3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid

(3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid

Cat. No.: B11738868
M. Wt: 275.32 g/mol
InChI Key: PNRWCDHUVJIBPS-AGLLAZAASA-N
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Description

The compound "(3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid" consists of two primary components:

  • (3R,4S)-4-aminooxolan-3-ol: A chiral cyclic ether (oxolane) with stereospecific amino (-NH₂) and hydroxyl (-OH) groups at positions 3 and 4, respectively.
  • 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, p-TsOH): A strong organic acid commonly used as a catalyst or counterion in salt formation to enhance solubility and stability .

While direct references to this specific compound are absent in the provided evidence, its components are well-documented.

Properties

Molecular Formula

C11H17NO5S

Molecular Weight

275.32 g/mol

IUPAC Name

(3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C4H9NO2/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-1-7-2-4(3)6/h2-5H,1H3,(H,8,9,10);3-4,6H,1-2,5H2/t;3-,4-/m.0/s1

InChI Key

PNRWCDHUVJIBPS-AGLLAZAASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H]([C@H](CO1)O)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(CO1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of glycine ethyl ester, followed by ring closure and subsequent functional group modifications . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of biocatalysts and engineered microbial strains, such as Escherichia coli, has been explored to produce similar compounds with high efficiency .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

(3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs

A. (R)-3-Aminobutanoate 4-Methylbenzenesulfonate ()

  • Structure: Combines (R)-3-aminobutanoate (a β-amino acid ester) with p-TsOH.
  • Comparison: Solubility: Both compounds use p-TsOH as a counterion, improving aqueous solubility. Application: Unlike the aminooxolan derivative, (R)-3-aminobutanoate salts are intermediates in peptide synthesis or chiral resolutions.

B. Benzyl (2S)-2-(Methylamino)-3-phenylpropanoate p-TsOH Salt ()

  • Structure: A benzyl ester with a methylamino group and p-TsOH counterion.
  • Comparison: Functionality: The ester group in this compound contrasts with the hydroxyl and amino groups in (3R,4S)-4-aminooxolan-3-ol, leading to divergent reactivity (e.g., ester hydrolysis vs. hydrogen bonding). Biological Relevance: Amino alcohols like (3R,4S)-4-aminooxolan-3-ol may exhibit enhanced membrane permeability compared to ester derivatives.
Functional Analogs: Sulfonic Acid Salts

A. 4-Methylbenzenesulfonic Acid Hydrate ()

  • Properties: Acidity: pKa ~ -2.8, making it a stronger acid than sulfuric acid in non-aqueous media . log Pow: 1.04 (predicted n-octanol/water partition coefficient), indicating moderate hydrophilicity .
  • Catalytic Use : Widely used in esterifications, hydrolyses, and Friedel-Crafts alkylations. For example, it catalyzes the synthesis of carbazole derivatives (69.6% yield for compound 3 in ) and phospholipid amine compounds ().

B. 4-Chloro-2-[...]-5-methylbenzenesulfonic Acid Ammonium Salt ()

  • Comparison: Electron-Withdrawing Groups: The chloro and diazenyl substituents enhance acidity compared to p-TsOH.
Catalytic Performance vs. Other Acids
Catalyst Reaction Type Yield/ Efficiency Key Advantage Reference
4-Methylbenzenesulfonic acid Hydrolysis of imines 69.6% (Compound 3) Mild conditions, recyclability
Sulfuric Acid Esterification High Strong acidity but corrosivity N/A
Methanesulfonic Acid Peptide synthesis Comparable Lower volatility N/A

A. Ecotoxicity ()

  • Regulatory Status : Classified as a deleterious substance in preparations containing >5% concentration ().

B. Amino Alcohol Derivatives

  • (3R,4S)-4-aminooxolan-3-ol’s stereochemistry may reduce off-target effects compared to racemic analogs (e.g., lappaconitine derivatives in ).

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